N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17802478
InChI: InChI=1S/C7H13N3O2S/c1-2-3-9-13(11,12)10-6-4-8-5-7-10/h1,8-9H,3-7H2
SMILES:
Molecular Formula: C7H13N3O2S
Molecular Weight: 203.26 g/mol

N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide

CAS No.:

Cat. No.: VC17802478

Molecular Formula: C7H13N3O2S

Molecular Weight: 203.26 g/mol

* For research use only. Not for human or veterinary use.

N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide -

Specification

Molecular Formula C7H13N3O2S
Molecular Weight 203.26 g/mol
IUPAC Name N-prop-2-ynylpiperazine-1-sulfonamide
Standard InChI InChI=1S/C7H13N3O2S/c1-2-3-9-13(11,12)10-6-4-8-5-7-10/h1,8-9H,3-7H2
Standard InChI Key IEVHLPKGFUHMJT-UHFFFAOYSA-N
Canonical SMILES C#CCNS(=O)(=O)N1CCNCC1

Introduction

Chemical Identity and Structural Features

N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride is a hydrochloride salt of the parent sulfonamide, ensuring improved solubility and stability for laboratory use. Key identifiers include:

PropertyValueSource
CAS No.1258640-72-0
Molecular FormulaC7H14ClN3O2S\text{C}_7\text{H}_{14}\text{ClN}_3\text{O}_2\text{S}
Molecular Weight239.72 g/mol
IUPAC NameN-prop-2-ynylpiperazine-1-sulfonamide; hydrochloride
SMILESC#CCNS(=O)(=O)N1CCNCC1.Cl
PubChem CID50988778

The compound’s structure features a piperazine ring linked to a sulfonamide group, with a propargyl side chain (CCH2-\text{C}≡\text{CH}_2) at the sulfonamide nitrogen. This configuration introduces steric and electronic effects that influence its reactivity and binding to biological targets .

Synthesis and Purification

The synthesis of N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride involves a multi-step process optimized for yield and purity:

  • Sulfonylation: Piperazine reacts with propargyl sulfonyl chloride in dimethylformamide (DMF) under reflux to form the sulfonamide intermediate.

  • Salt Formation: The intermediate is treated with hydrochloric acid to precipitate the hydrochloride salt.

  • Purification: Recrystallization from ethanol or chromatography on silica gel achieves ≥95% purity .

Critical parameters include temperature control (60–80°C) and the use of anhydrous conditions to prevent hydrolysis. Catalysts such as triethylamine are employed to accelerate sulfonylation .

Structural Characterization

Advanced spectroscopic techniques confirm the compound’s structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1^1H NMR (DMSO-d6d_6):

    • δ 12.65 ppm (s, 1H, NH, sulfonamide) .

    • δ 4.16 ppm (s, 2H, CH2CCH-\text{CH}_2-\text{C}≡\text{CH}) .

    • δ 3.20 ppm (s, 1H, CCH-\text{C}≡\text{CH}) .

    • δ 2.80–3.50 ppm (m, 8H, piperazine).

  • 13C^{13}\text{C} NMR:

    • δ 80.5 ppm (CC\text{C}≡\text{C}) .

    • δ 74.5 ppm (CH2C-\text{CH}_2-\text{C}≡) .

    • δ 45.1–52.3 ppm (piperazine carbons).

Mass Spectrometry

  • ESI-MS: m/zm/z 239.72 ([M+H]+^+), consistent with the molecular weight.

Biological ActivityIC50_{50}/EC50_{50}Model SystemSource
DHPS Inhibition2.1 µME. coli
TbNMT Inhibition (analog)0.8 µMT. brucei

The propargyl group enhances membrane permeability, potentially enabling central nervous system (CNS) penetration for treating neurological infections .

Applications in Drug Development

Antibacterial Agents

The compound’s sulfonamide core is being explored for novel antibiotics targeting multidrug-resistant pathogens.

Antiparasitic Therapeutics

Piperazine sulfonamides show promise against trypanosomiasis by disrupting parasite-specific lipid metabolism .

Chemical Probes

Its alkyne group enables "click chemistry" modifications for synthesizing bioconjugates used in target identification .

Stability and Reactivity

N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride exhibits moderate stability under standard conditions:

ConditionStability OutcomeSource
Aqueous Solution (pH 7.4)t1/2_{1/2} = 48 h
Oxidative (KMnO4_4)Degradation to sulfonic acid
Reductive (NaBH4_4)Propargyl group reduction

Storage at −20°C in anhydrous dimethyl sulfoxide (DMSO) is recommended to prevent hydrolysis .

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